molecular formula C12H13F3N2O2 B1328130 6-[4-(Trifluoromethyl)piperidino]nicotinic acid CAS No. 1033463-36-3

6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Cat. No. B1328130
CAS RN: 1033463-36-3
M. Wt: 274.24 g/mol
InChI Key: MARHVBGXLKSCAE-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethyl)piperidino]nicotinic acid (6-TFMPN) is an important and versatile compound found in many areas of science and medicine. It is a derivative of nicotinic acid, a naturally occurring molecule found in plants, and is used in many different applications. 6-TFMPN has been used for a variety of purposes, including synthetic organic chemistry, laboratory research, and medical applications.

Scientific Research Applications

Application in Heterocyclic Organic Compounds

6-[4-(Trifluoromethyl)piperidino]nicotinic acid has been studied in the context of heterocyclic organic compounds, specifically in the electrolytic coloring of anodized aluminum from tin(II) solutions. Its influence on the throwing power and resistance to atmospheric oxidation has been investigated, demonstrating potential applications in material science and surface engineering (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Involvement in Nicotine Biosynthesis

Research has shown that nicotinic acid derivatives, including this compound, can be involved in the biosynthesis of nicotine in tobacco plants. This process involves the administration of nicotinic acid to tobacco plants and monitoring the conversion into nicotine, indicating its role in plant biochemistry and alkaloid synthesis (Scott, 1967).

Herbicidal Activity

The compound has shown potential in the field of agriculture as part of herbicidal activity studies. It has been incorporated into the design and synthesis of aryl-formyl piperidinone derivatives, which are investigated for their herbicidal efficacy, indicating its utility in the development of new agricultural products (Fu et al., 2021).

Synthesis and Chemical Processing

Efforts have been made in synthesizing this compound derivatives for various applications, including as intermediates in pharmaceutical manufacturing and as components in novel chemical processes. This research contributes to understanding the synthesis routes and potential industrial applications of this compound (Kiss, Ferreira, & Learmonth, 2008).

Biochemical Analysis

Biochemical Properties

6-[4-(Trifluoromethyl)piperidino]nicotinic acid plays a crucial role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, influencing their activity . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can result in sustained changes in cell behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This distribution affects its localization and accumulation within specific tissues, influencing its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its activity, as the compound may exert different effects depending on its position within the cell.

properties

IUPAC Name

6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-5-17(6-4-9)10-2-1-8(7-16-10)11(18)19/h1-2,7,9H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARHVBGXLKSCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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